molecular formula C4H6ClN5 B3024887 2-Chloro-4-methylamino-6-amino-1,3,5-triazine- CAS No. 5425-82-1

2-Chloro-4-methylamino-6-amino-1,3,5-triazine-

Cat. No. B3024887
CAS RN: 5425-82-1
M. Wt: 159.58 g/mol
InChI Key: CPJAMPPDPAMSNN-UHFFFAOYSA-N
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Description

The compound of interest, 2-Chloro-4-methylamino-6-amino-1,3,5-triazine, is a derivative of the triazine class, which is a group of nitrogen-containing heterocycles. Triazines are known for their various applications in medicinal chemistry, agriculture, and as intermediates in organic synthesis. The presence of chlorine and amino groups in the molecule suggests potential reactivity and the possibility for further functionalization.

Synthesis Analysis

The synthesis of triazine derivatives often involves the interaction of various intermediates with reagents that can introduce different substituents onto the triazine ring. For instance, the intermediate 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine reacts with hydrazonyl halides to furnish triazine derivatives . Another

Scientific Research Applications

Sugar Residue Attachment

  • Research has explored methods for attaching sugar residues to cytotoxic 1,3,5-triazines, including 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine. These methods involve the reaction with amine nucleophiles to yield substituted 2-amino-1,3,5-triazines. However, carbohydrate-linked melamines are not afforded when treated with glucosamine or methyl 2-amino-2-deoxy-α-D-glucopyranoside (Simmonds & Stevens, 1982).

Antimalarial Activity

  • A study on 2-(substituted amino)-4,6-bis(trichloromethyl)-1,3,5-triazines and N-(chlorophenyl)-N'-[4-(substituted amino)-6-(trichloromethyl)-1,3,5-triazin-2-yl]guanidines revealed modest antimalarial activity, with specific compounds showing more potent effects (Werbel et al., 1987).

Synthesis of 2-Oxazolines

  • The synthesis of 2-oxazolines from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine under mild conditions has been achieved, offering a method for producing 2-oxazolines in excellent yield at room temperature (Bandgar & Pandit, 2003).

Antifungal Agents

  • Synthesis of new 2-(4-nitrobenzothiazol-2′-ylamino)-4-(2-chloro-4-trifluoromethylanilino)-6-(substituted thioureido)-1,3,5-triazines as antifungal agents has been conducted. These compounds have been evaluated for their antimicrobial activity, showing potential in antifungal applications (Sareen et al., 2007).

Chiral Stationary Phases

  • The development of chiral stationary phases (CSPs) containing 2,4-bis[carbamoyl(alkyl)methylamino]-6-chloro-s-triazine for high-performance liquid chromatographic separation of enantiomeric amino acids has been reported. These CSPs effectively separate racemic mixtures of amino acids (Lin & Yang, 1993).

Environmental Impact Studies

  • Studies on atrazine in groundwater, like the one conducted in Vojvodina Province, involved analyzing concentrations of atrazine and its degradation products, highlighting the environmental impact of triazines (Pucarević et al., 2002).

Degradation Kinetics in Water Treatment

  • Research on the degradation of atrazine by ozone and OH radicals during water treatment processes identified main degradation products and quantified the contribution of different pathways to the overall degradation process (Acero et al., 2000).

Safety And Hazards

The safety data sheet for s-Triazine, a related compound, indicates that it is harmful if swallowed, causes skin irritation, may cause respiratory irritation, and is harmful to aquatic life . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust, and wear protective gloves/eye protection/face protection .

Future Directions

Triazines continue to be the object of considerable interest due to their wide range of applications. They are being investigated for their biological activity and related medicinal applications . Some 1,3,5-triazines display important biological properties and are used clinically due to their antitumor properties . Therefore, the future directions for 2-Chloro-4-methylamino-6-amino-1,3,5-triazine could involve further exploration of its potential biological activities and applications.

properties

IUPAC Name

6-chloro-2-N-methyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN5/c1-7-4-9-2(5)8-3(6)10-4/h1H3,(H3,6,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJAMPPDPAMSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=N1)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20279736
Record name 6-Chloro-N~2~-methyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methylamino-6-amino-1,3,5-triazine-

CAS RN

5425-82-1
Record name 6-Chloro-N2-methyl-1,3,5-triazine-2,4-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5425-82-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 13912
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005425821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC13912
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Record name 6-Chloro-N~2~-methyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-amino-4,6-dichloro-1,3,5-triazine (0.2 mole) in 200 ml reagent grade acetone was cooled to 0° C. Two equivalents of 40% aqueous methylamine were added dropwise keeping the temperature less than 10° C.; solids precipitated during the addition. The reaction was then warmed to room temperature and stirred overnight under N2.
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0.2 mol
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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